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Compound of Interest

Compound Name: Disuccinimidyl tartrate

Cat. No.: B3043188 Get Quote

Technical Support Center: NHS-Ester
Crosslinkers
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for using N-hydroxysuccinimide (NHS) ester crosslinkers, with a special focus on

Disuccinimidyl tartrate (DST).

Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS-ester crosslinker like Disuccinimidyl tartrate
(DST)?

A1: NHS-esters react with primary amines (-NH₂), which are found on the N-terminus of

proteins and the side chain of lysine (Lys) residues, to form stable, covalent amide bonds.[1][2]

[3] Disuccinimidyl tartrate (DST) is a homobifunctional crosslinker, meaning it has an NHS-

ester group at both ends of its tartrate spacer, allowing it to link two primary amine-containing

molecules.[4][5][6][7] This reaction is most efficient in a pH range of 7.2 to 8.5.[1][2][8]
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Figure 1: Primary reaction of an NHS-ester with a primary amine.

Q2: What is the most common side reaction associated with NHS-ester crosslinkers?

A2: The most significant and common side reaction is the hydrolysis of the NHS-ester group in

the presence of water (aqueous solutions).[2][8] This competing reaction converts the NHS-

ester into a non-reactive carboxylic acid, which can no longer react with primary amines,

thereby reducing the efficiency of the crosslinking experiment.[2] The rate of hydrolysis is highly

dependent on pH, increasing as the pH becomes more alkaline.[8][9]
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Figure 2: Hydrolysis: the primary side reaction of NHS-esters.
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Q3: Can NHS-esters react with other functional groups on a protein besides primary amines?

A3: Yes, while the primary target is primary amines, NHS-esters can exhibit reactivity towards

other nucleophilic groups, although this is generally less efficient.[2] These side reactions

include:

Hydroxyl groups (-OH): Serine, threonine, and tyrosine residues can react to form unstable

ester linkages, which can be hydrolyzed or displaced by amines.[2][10][11]

Sulfhydryl groups (-SH): Cysteine residues can react to form thioesters, which are also less

stable than the amide bond formed with primary amines.[2][12]

Imidazole groups: The imidazole ring of histidine can also show some reactivity.[2]
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Figure 3: Reactivity of NHS-esters with various protein functional groups.

Q4: What is unique about Disuccinimidyl tartrate (DST)?
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A4: DST is a homobifunctional, amine-reactive crosslinker with a key feature: its tartrate-based

spacer arm contains a cis-diol.[6][13] This allows the crosslink to be cleaved by treatment with

sodium meta-periodate.[4][6][7] This cleavability is advantageous for applications where

reversing the crosslink is desirable, such as in mass spectrometry-based protein interaction

analysis, without disturbing native protein disulfide bonds.[4][7] DST is also membrane-

permeable, making it useful for intracellular crosslinking.[4]

Q5: How should I store and handle NHS-ester crosslinkers?

A5: NHS-esters are highly sensitive to moisture.[2][4] They should be stored in a desiccated

environment at -20°C.[2] To prevent condensation, which can cause hydrolysis, it is crucial to

allow the reagent vial to equilibrate to room temperature before opening.[2][3][14] For water-

insoluble crosslinkers like DST, stock solutions should be prepared fresh for each experiment

using an anhydrous organic solvent such as DMSO or DMF.[2][4]

Quantitative Data Summary
The stability of NHS-esters is critically dependent on pH and temperature due to hydrolysis.

Table 1: Half-life of NHS-Ester Hydrolysis at Various pH and Temperatures

pH Temperature (°C) Half-life

7.0 0 4 - 5 hours

7.0 Room Temp ~7 hours

8.0 4 ~1 hour

8.6 4 10 minutes

9.0 Room Temp Minutes

Data sourced from multiple references.[2][3][8][9]

Troubleshooting Guide
Q: My crosslinking efficiency is very low or non-existent. What went wrong?
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A: Low crosslinking efficiency is a common problem that can be traced to several factors. Use

the following guide to troubleshoot your experiment.

Low/No Crosslinking

Is your buffer amine-free
(e.g., no Tris, glycine)?

Is buffer pH between 7.2 and 8.5?

Yes

Action: Perform buffer exchange
into an amine-free buffer

(e.g., PBS, HEPES, Borate).

No

Was the crosslinker stored properly
and stock solution made fresh?

Yes

Action: Adjust pH of the reaction buffer.

No

Are protein concentrations adequate
(e.g., >1 mg/mL)?

Yes

Action: Use a fresh vial of crosslinker.
Equilibrate to RT before opening.

No

Action: Increase protein concentration or
the molar excess of the crosslinker.

No

Re-run Experiment

Yes
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Figure 4: Troubleshooting workflow for low crosslinking efficiency.

Q: My crosslinker precipitated when I added it to my protein solution. How can I prevent this?

A: This is common for non-sulfonated, water-insoluble NHS-esters like DST.[2][8]

Ensure Complete Dissolution: First, make sure the crosslinker is fully dissolved in a high-

quality, anhydrous organic solvent (e.g., DMSO or DMF) before adding it to your aqueous

reaction buffer.[2][4]

Add Dropwise: Add the crosslinker stock solution to the protein solution slowly and dropwise

while gently stirring or vortexing. This helps to avoid localized high concentrations of the

crosslinker that can cause it to precipitate out of solution.[2]

Control Solvent Concentration: The final concentration of the organic solvent in the reaction

mixture should typically be less than 10% of the total volume to avoid denaturing the protein.

[2]

Q: How do I stop (quench) the crosslinking reaction?

A: The reaction can be stopped by adding a quenching buffer that contains primary amines.[2]

[8] A common choice is to add Tris buffer to a final concentration of 20-50 mM and incubate for

15 minutes.[2] The primary amines in the quenching buffer will react with any remaining active

NHS-ester groups, rendering them inert.

Experimental Protocols
General Protocol for Protein-Protein Crosslinking using
Disuccinimidyl Tartrate (DST)
This protocol provides a general workflow. Optimal conditions, such as protein concentration

and molar excess of crosslinker, should be determined empirically for each specific system.

Buffer Preparation:
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Prepare an amine-free reaction buffer. Recommended buffers include 100 mM sodium

phosphate, 150 mM NaCl, pH 7.5 or 100 mM HEPES, pH 7.5.[2][8]

Avoid buffers containing primary amines like Tris or glycine.[2][15][16]

Protein Solution Preparation:

Dissolve the protein(s) to be crosslinked in the prepared reaction buffer to a final

concentration of 1-5 mg/mL.

If the protein stock is in an incompatible buffer, perform a buffer exchange via dialysis or a

desalting column.

Crosslinker Solution Preparation:

Immediately before use, allow the vial of DST to warm to room temperature.[2]

Dissolve the DST in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[2][4]

For example, to make a 10 mM stock, dissolve 3.44 mg of DST (MW = 344.24 g/mol ) in 1

mL of anhydrous DMSO.

Reaction:

Add a 20- to 50-fold molar excess of the DST stock solution to the protein solution.

Add the DST solution dropwise while gently vortexing to prevent precipitation.[2]

The final DMSO/DMF concentration should be below 10%.[2]

Incubation:

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

Lower temperatures can help minimize hydrolysis.[2][15]

Quenching:

Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final

concentration of 20-50 mM.
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Incubate for an additional 15 minutes to ensure all unreacted crosslinker is neutralized.[2]

Analysis:

Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or

mass spectrometry.

(Optional) Cleavage of DST Crosslinks:

To cleave the crosslink, incubate the sample with 15 mM sodium meta-periodate for 1 hour

at room temperature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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